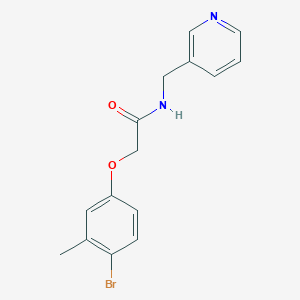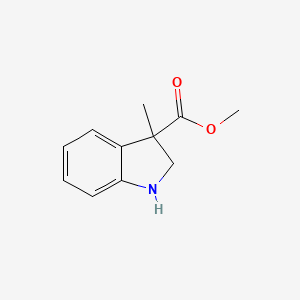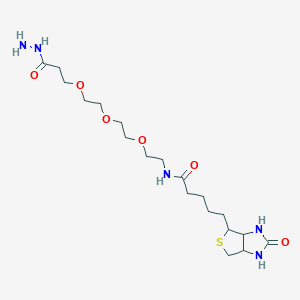
Biotin-PEG3-HZ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-PEG3-hydrazide is a hydrazide-activated biotinylation reagent used to label glycoproteins and carbohydrate-containing compounds that have oxidizable sugars or aldehydes . The compound consists of biotin linked to a polyethylene glycol (PEG) spacer with a hydrazide functional group. This structure allows it to form semi-permanent hydrazone bonds with aldehyde groups, making it a valuable tool in biochemical and molecular biology research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-hydrazide typically involves the following steps:
Activation of Biotin: Biotin is first activated by converting it into a biotinylation reagent.
PEGylation: The activated biotin is then linked to a PEG spacer. This step involves the reaction of biotin with a PEG derivative, such as PEG-diol, under specific conditions to form a stable bond.
Hydrazide Functionalization: The final step involves introducing the hydrazide group to the PEGylated biotin.
Industrial Production Methods
Industrial production of Biotin-PEG3-hydrazide follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin and PEG derivatives are reacted in industrial reactors.
Purification: The resulting product is purified using techniques such as chromatography to remove any impurities.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.
化学反応の分析
Types of Reactions
Biotin-PEG3-hydrazide primarily undergoes the following types of reactions:
Condensation Reactions: The hydrazide group reacts with aldehydes and ketones to form hydrazone bonds.
Oxidation Reactions: The compound can be used to label oxidizable sugars in glycoproteins.
Common Reagents and Conditions
Sodium Periodate: Used to oxidize sugar moieties in glycoproteins to generate aldehyde groups.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used to activate carboxyl groups for reaction with the hydrazide group.
Major Products Formed
The major products formed from these reactions are biotinylated glycoproteins and other biotinylated carbohydrate-containing compounds .
科学的研究の応用
Biotin-PEG3-hydrazide has a wide range of applications in scientific research, including:
Biochemistry: Used for labeling glycoproteins and other carbohydrate-containing compounds to study their structure and function.
Molecular Biology: Employed in techniques such as Western blotting and ELISA for detecting specific proteins.
Medicine: Utilized in diagnostic assays to detect biomarkers in clinical samples.
Industry: Applied in the development of biosensors and other analytical devices.
作用機序
Biotin-PEG3-hydrazide exerts its effects through the formation of hydrazone bonds with aldehyde groups. The hydrazide moiety reacts with aldehydes to form stable hydrazone linkages, allowing for the biotinylation of glycoproteins and other carbohydrate-containing compounds . This biotinylation facilitates the detection and analysis of these compounds using avidin or streptavidin-based assays .
類似化合物との比較
Similar Compounds
Biotin-PEG4-hydrazide: Contains a longer PEG spacer, providing increased hydrophilicity and reduced steric hindrance.
Biotin-PEG2-hydrazide: Contains a shorter PEG spacer, which may be more suitable for certain applications requiring less flexibility.
Biotin-PEG-NHS: Utilizes an N-hydroxysuccinimide (NHS) ester for biotinylation, targeting primary amines instead of aldehydes.
Uniqueness
Biotin-PEG3-hydrazide is unique due to its specific hydrazide functional group, which allows it to form stable hydrazone bonds with aldehyde groups. This specificity makes it particularly useful for labeling glycoproteins and other carbohydrate-containing compounds with oxidizable sugars .
特性
分子式 |
C19H35N5O6S |
|---|---|
分子量 |
461.6 g/mol |
IUPAC名 |
N-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C19H35N5O6S/c20-24-17(26)5-7-28-9-11-30-12-10-29-8-6-21-16(25)4-2-1-3-15-18-14(13-31-15)22-19(27)23-18/h14-15,18H,1-13,20H2,(H,21,25)(H,24,26)(H2,22,23,27) |
InChIキー |
DLMSZDYSRRYIJV-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NN)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[(2-bromophenyl)carbonyl]hydrazinyl}-N-(2,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B14800544.png)
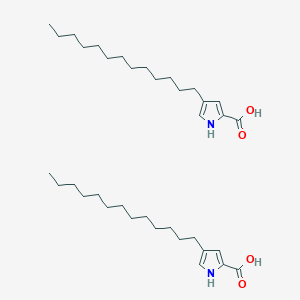
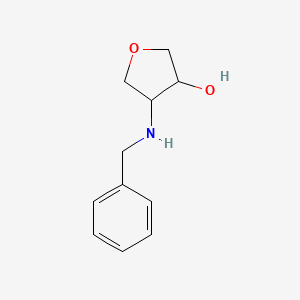
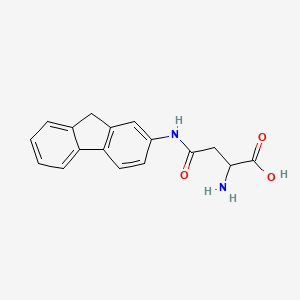
![7H-Benzimidazo[2,1-a]benz[de]isoquinolin-7-one, 4-[4,5-dihydro-5-(3-nitrophenyl)-1-(4-nitrophenyl)-1H-pyrazol-3-yl]-](/img/structure/B14800569.png)
![(2E)-N-{[4-(diethylsulfamoyl)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B14800581.png)
![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzamide](/img/structure/B14800589.png)
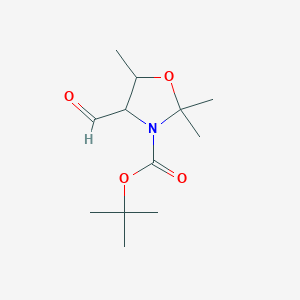
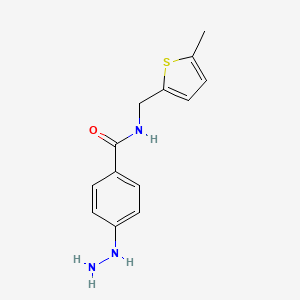
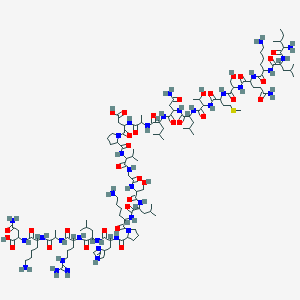
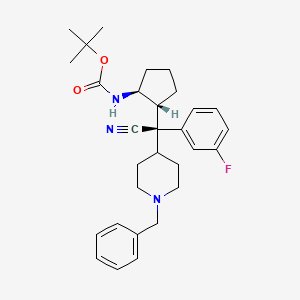
![(1R,5R,6S)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14800617.png)
